Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Overview
Description
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H16O5 . It is a derivative of coumarin, a type of aromatic organic chemical compound .
Synthesis Analysis
This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . Other synthesis methods involve the formation of diammonium salt of dithiolate anion and the reaction with acetophenones .Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .Chemical Reactions Analysis
Rhodamine 6G (Rh6G) is modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G‐NH2). Rh6G‐NH2 as an initial core is used to bond coumarin derivatives . The type of solvent has a strong effect on quantum yield .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.2845 . Its NMR (400 MHz, D2O) values are δ [ppm] = 8.22–7.30 (CH arom), 6.73 (CH lacton), 3.83, 3.07, 2.60 (CH2 4), 3.61 (CH3 − N) .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Thiazolidin-4-ones : This compound, upon reaction with ethyl bromoacetate, leads to the synthesis of thiazolidin-4-ones, which are then screened for antibacterial activity (Čačić et al., 2009).
Formation of Thiazole Substituted Coumarins : Starting from this compound, innovative thiazole substituted coumarins have been synthesized, showing potential for antimicrobial activity (Parameshwarappa et al., 2009).
One-Pot Synthesis of Ethyl Thiazolidin-3-yl Acetates : A one-pot synthesis method has been developed for creating ethyl thiazolidin-3-yl acetates from this compound, highlighting its versatility in chemical reactions (Reddy & Krupadanam, 2010).
Structural and Chemical Analysis
Crystal Structure Analysis : The crystal structure and molecular interactions of the compound have been analyzed, offering insights into its chemical properties and potential applications (Jyothi et al., 2017).
Reactivity with S-methylisothiosemicarbazide : The compound reacts with S-methylisothiosemicarbazide to form triazinones and diones, demonstrating its reactivity and potential for creating novel compounds (Vetyugova et al., 2018).
Future Directions
The compound’s photophysical properties were investigated, showing that synthesized colorants were transparent in the NIR region . This property could be used to control the amount of energy absorbed by the material exposed to sunlight . This has received a great deal of attention from scientists because the existence of such properties has very interesting and important applications .
properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDRQKTUWRSVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289518 | |
Record name | ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate | |
CAS RN |
5614-82-4 | |
Record name | NSC61738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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